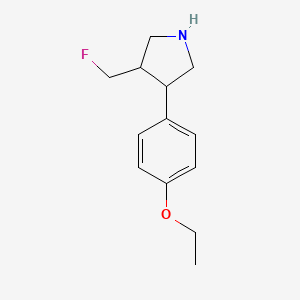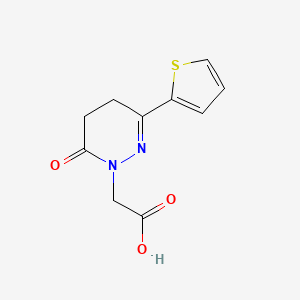![molecular formula C12H24N2O B1478514 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2098005-64-0](/img/structure/B1478514.png)
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
Vue d'ensemble
Description
This compound, also known as 3a-(Methoxymethyl)hexahydrocyclopenta[C]pyrrol-2(1H)-amine, is a chemical substance with the molecular formula C7H14N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[c]pyrrole ring with a methoxymethyl group attached at the 3a position and a propylamine group at the 3 position . The exact structure can be represented by the InChI string:InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7 (6)5-9/h6-7H,1-5,8H2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.20 g/mol . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Catalytic Applications
The chemical under discussion is closely related to various pyrrole derivatives and their applications in synthetic organic chemistry. One key application is in the efficient synthesis of pyrrole derivatives from precursors like dichloro- and methoxychloropropylalkyl ketones. These compounds serve as vital starting materials for creating biologically active compounds, including indolizidine alkaloids through stereoselective synthesis processes. Such methodologies employ Paal-Knorr synthesis, which is crucial for constructing pyrrole rings, indicating the compound's relevance in synthesizing complex organic molecules (Gadzhili, Nadzhafova, & Seşenoğlu, 2002).
Palladium(II) complexes involving pyridyl)imine ligands, including compounds structurally similar to 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine, have been utilized as catalysts for the methoxycarbonylation of olefins. This highlights the compound's potential in catalysis, demonstrating its role in synthesizing linear and branched esters, a critical aspect of industrial chemistry and material science (Zulu et al., 2020).
Drug Discovery and Development
Hexahydro-2H-thieno[2,3-c]pyrrole, a scaffold structurally related to the compound of interest, has been identified as a promising polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives of this scaffold have been developed, showcasing the potential of similar compounds in medicinal chemistry for generating libraries of 3D-shaped molecules with potential therapeutic applications (Yarmolchuk et al., 2011).
Another application in drug development is observed in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those related to the chemical . This process aims to enhance the hydrogels' physical properties for potential use in medical applications, underscoring the compound's utility in creating materials with specific biological activities (Aly & El-Mohdy, 2015).
Material Science and Engineering
In material science, the synthesis of polysubstituted pyrroles using surfactants in aqueous media represents an environmentally friendly and efficient method. Such processes, involving compounds akin to 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine, contribute significantly to green chemistry by enabling the creation of structurally diverse pyrrole derivatives under mild conditions, which can be used in various applications ranging from conductive materials to pharmaceuticals (Kumar, Rāmānand, & Tadigoppula, 2017).
Propriétés
IUPAC Name |
3-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-15-10-12-5-2-4-11(12)8-14(9-12)7-3-6-13/h11H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFZTBPJGIGWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)


![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)







![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)